6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
CAS No.: 1310383-01-7
Cat. No.: VC21019122
Molecular Formula: C11H16BNO3
Molecular Weight: 221.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-01-7 |
|---|---|
| Molecular Formula | C11H16BNO3 |
| Molecular Weight | 221.06 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
| Standard InChI | InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 |
| Standard InChI Key | LZPQXSAHAXDVRY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
Introduction
Synthesis and Applications
The synthesis of boronic acid derivatives often involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst. These compounds are versatile intermediates in organic synthesis, facilitating the creation of complex molecules through cross-coupling reactions.
Synthesis Example
-
Starting Materials: Aryl halides and boronic acids or their esters.
-
Catalyst: Palladium complexes.
-
Conditions: Typically involves heating in a solvent like toluene or water.
Applications
-
Pharmaceutical Synthesis: Used in the synthesis of complex drug molecules.
-
Material Science: Employed in the creation of advanced materials with specific properties.
Related Compounds
While specific information on 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is not available, related compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one and 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazin-3(4H)-one share similar structural features and applications in organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume